N-Isobutyl-3-phenyl-2-propyn-1-amine
Description
Significance of Propargylamines in Contemporary Organic Synthesis and Chemical Biology
Propargylamines are a class of organic compounds characterized by the presence of both an amino group and an alkyne functional group. This dual functionality makes them highly valuable and versatile building blocks in organic chemistry. nih.govfao.orgacs.org Their utility is prominently featured in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which provides a direct and efficient route to their synthesis. researchgate.netrsc.org
In organic synthesis, propargylamines serve as crucial intermediates for the creation of a wide array of more complex molecules. researchgate.net They are precursors to numerous nitrogen-containing heterocyclic compounds, including pyrroles, quinolines, and oxazoles, which are scaffolds present in many biologically active molecules. fao.orgacs.orgresearchgate.net Furthermore, they are key for synthesizing various physiologically active substances like allylamines and β-lactams. researchgate.net
From a chemical biology and medicinal chemistry perspective, the propargylamine (B41283) moiety is an important "pharmacophore" found in numerous compounds with therapeutic potential. nih.gov Its unique reactivity has made it a target for drug discovery, with applications in developing inhibitors for enzymes such as monoamine oxidase (MAO), which are implicated in neurological conditions. nih.govresearchgate.net The development of green and solvent-free synthesis methods for propargylamines is also an active area of research, aiming to make their production more sustainable. rsc.orgresearchgate.net
Overview of N-Isobutyl-3-phenyl-2-propyn-1-amine as a Specialized Propargylamine Derivative
This compound is a specific derivative within the propargylamine family. Its structure features a terminal phenyl group on the alkyne and an isobutyl group attached to the nitrogen atom. This particular substitution pattern distinguishes it from simpler propargylamines and defines its specific chemical properties and potential reactivity.
While extensive research on this specific compound is not widely published, its chemical identity and basic properties are established. It is available commercially, typically as a hydrochloride salt, which enhances its stability and handling characteristics. sigmaaldrich.com The presence of the phenyl and isobutyl groups influences its steric and electronic properties, which in turn would affect its reactivity in synthetic transformations and its interaction with biological targets.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1051363-48-4 sigmaaldrich.com |
| Molecular Formula | C13H17N · HCl sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | ≥95% sigmaaldrich.com |
| InChI Key | FCBVOTLIXCCOPK-UHFFFAOYSA-N sigmaaldrich.com |
The synthesis of this compound would likely follow established methods for propargylamine synthesis, such as the A³ coupling reaction, involving phenylacetylene, isobutylamine, and an aldehyde source. rsc.orgresearchgate.net
Scope and Research Objectives for this compound
The primary research objectives for a specialized compound like this compound can be multifaceted, branching from its role as a chemical building block to its potential as a bioactive agent.
Synthetic Utility: A key objective is to explore its utility as a precursor in the synthesis of more complex molecules. The alkyne functionality can be used in "click chemistry" reactions or further functionalized to create novel heterocyclic systems. Its specific N-isobutyl and C-phenyl substitutions could be leveraged to fine-tune the properties of resulting larger molecules.
Biological Screening: Given the known biological activities of other propargylamines, a significant research goal is to investigate the potential of this compound as a modulator of biological targets. nih.gov For instance, many propargylamine derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov Research would aim to determine if this specific compound exhibits similar inhibitory activity and to what degree of potency and selectivity.
Structure-Activity Relationship (SAR) Studies: This compound serves as a valuable data point in broader SAR studies. By comparing its biological activity (or lack thereof) with structurally similar propargylamines, researchers can better understand how different substituents on the nitrogen and alkyne terminus affect the molecule's interaction with specific enzymes or receptors. This knowledge is crucial for the rational design of new therapeutic agents.
Future research will likely focus on developing efficient and scalable syntheses for this compound and its analogues, followed by comprehensive screening for biological activity and exploration of its applications in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFKLXBUVKKPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405909 | |
| Record name | AN-465/42518729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347406-04-6 | |
| Record name | AN-465/42518729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Isobutyl 3 Phenyl 2 Propyn 1 Amine and Its Analogues
Multicomponent Reaction Approaches to Propargylamine (B41283) Scaffolds
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, allowing the formation of complex products from three or more starting materials in a single step. nih.govmdpi.com This approach minimizes waste, time, and energy consumption compared to traditional multi-step syntheses. mdpi.comresearchgate.net For the synthesis of propargylamine scaffolds, the A³-coupling (aldehyde-alkyne-amine) reaction is a prominent and straightforward MCR. researchgate.netwikipedia.orgphytojournal.com
A³-Coupling Reactions and Catalytic Systems (e.g., Amberlyst A-21 Supported Cu(I) Catalysis)
The A³-coupling reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine to yield a propargylamine. researchgate.netwikipedia.org This reaction is typically catalyzed by a metal, with copper-based catalysts being particularly common. wikipedia.orgrsc.org The general mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide, generated from the terminal alkyne and the metal catalyst. nih.govwikipedia.org
A notable advancement in this area is the use of heterogeneous catalysts, which simplify product purification and allow for catalyst recycling. Amberlyst A-21, a polystyrene-based resin containing tertiary amine groups, can be used as a support for copper(I) iodide (CuI). researchgate.netresearchgate.net This supported catalyst, CuI/Amberlyst A-21, has proven to be highly efficient for A³-coupling reactions. researchgate.net The polymeric support acts as a bifunctional entity; its basic tertiary amino groups facilitate the reaction, while chelating and stabilizing the copper(I) ions. researchgate.net This system has been successfully employed in the one-pot synthesis of various propargylamines in excellent yields without the need for a solvent. researchgate.netscholaris.ca
Table 1: Comparison of Catalytic Systems for A³-Coupling Reactions
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Cu(I) salts | Various solvents, often at room or elevated temperatures | High reactivity and yields | Difficult catalyst removal and recycling |
| CuI/Amberlyst A-21 | Solvent-free, mild heating | Easy catalyst preparation, recovery, and reuse; environmentally benign | May require slightly longer reaction times in some cases |
| Gold or Silver-based catalysts | Various, including water as a solvent | Can offer different reactivity and selectivity | Often more expensive than copper catalysts |
Environmentally Benign Synthetic Protocols and Catalyst Reuse
The development of "green" synthetic methods is a major goal in modern chemistry. For A³-coupling reactions, this includes the use of non-toxic catalysts, solvent-free conditions, and catalyst recyclability. nih.govajgreenchem.comacs.org The use of heterogeneous catalysts like CuI/Amberlyst A-21 directly addresses these points. researchgate.netresearchgate.net Performing the reaction under solvent-free conditions significantly reduces volatile organic waste. rsc.orgnih.gov
The recyclability of the CuI/Amberlyst A-21 catalyst is a key feature of its environmental benefit. researchgate.netresearchgate.net Studies have shown that the catalyst can be recovered by simple filtration and reused for multiple reaction cycles without a significant loss of its catalytic activity. researchgate.netresearchgate.net Other green approaches include using water as a solvent, which is an environmentally friendly alternative to organic solvents, and employing other recyclable catalytic systems like copper nanoparticles on various supports or magnetically recoverable catalysts. nih.govajgreenchem.comtandfonline.comajgreenchem.com
Stereoselective Synthesis Strategies for N-Isobutyl-3-phenyl-2-propyn-1-amine and Related Chiral Amines
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer of a chiral compound is crucial in medicinal chemistry. Asymmetric A³-coupling reactions have been developed to produce chiral propargylamines with high enantioselectivity. nih.govrsc.orgrsc.org This is typically achieved by using a chiral ligand that coordinates to the metal catalyst, creating a chiral environment that directs the reaction to form one enantiomer preferentially. nih.govrsc.orgorganic-chemistry.org
For the synthesis of tertiary propargylamines, chiral ligands such as (R)-Quinap have been used in conjunction with copper(I) bromide to achieve high yields and enantioselectivities. nih.govorganic-chemistry.org Another strategy for stereoselective synthesis involves the addition of organometallic acetylides to chiral N-tert-butanesulfinyl imines. This method provides high diastereoselectivity for a range of substrates. acs.org The resulting propargylamine can then be further modified to yield the desired chiral amine. acs.org
Diversification of Propargylamines through N-Substitution and Alkynyl Moiety Modifications
The propargylamine scaffold is a valuable starting point for creating a diverse library of related compounds. researchgate.netnih.gov Modifications can be made at two main positions: the nitrogen atom (N-substitution) and the carbon-carbon triple bond (alkynyl moiety).
N-Substitution: The amine group of a primary or secondary propargylamine can be further functionalized. For instance, a primary propargylamine can be reacted with aldehydes or ketones to form imines, which can then be reduced to secondary or tertiary amines. Alkylation reactions with alkyl halides can also be used to introduce a variety of substituents on the nitrogen atom.
Alkynyl Moiety Modifications: The terminal hydrogen of a propargylamine (if present) can be replaced through various reactions. For example, desilylation of a silyl-protected alkyne can reveal a terminal alkyne that can then participate in further coupling reactions, such as the Sonogashira coupling, to introduce different aryl or vinyl groups. nih.gov The internal alkyne can also be functionalized. For example, reactions can be performed to convert the alkyne to other functional groups, expanding the structural diversity of the resulting molecules.
Table 2: Examples of Propargylamine Diversification Reactions
| Reaction Type | Reagents and Conditions | Resulting Modification |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-alkylation |
| N-Arylation | Aryl halide, Palladium or Copper catalyst | N-arylation |
| Sonogashira Coupling | Aryl/Vinyl halide, Pd/Cu catalyst, Base | Addition of aryl/vinyl group to the alkyne |
Strategic Integration of this compound in Lead-Oriented Synthesis
In drug discovery, "lead-oriented synthesis" focuses on creating molecules with properties suitable for development into new drugs. Propargylamines, including this compound, are considered valuable building blocks in this process. beilstein-journals.orgresearchgate.netnih.govresearchgate.netnih.gov The propargyl group is a versatile functional handle that allows for further chemical modifications. nih.gov
The alkyne moiety can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the propargylamine to other molecular fragments. This is a powerful strategy in fragment-based drug discovery. Furthermore, the propargylamine structure itself is found in a number of biologically active compounds. researchgate.netnih.gov By synthesizing analogues of this compound with different substituents, medicinal chemists can explore the structure-activity relationship of a potential drug candidate, optimizing its properties. The direct C-H alkynylation of bioactive amines is also an emerging strategy for the late-stage functionalization of complex molecules, allowing for the introduction of a propargyl group into an existing drug scaffold to modify its properties. nih.gov
Elucidation of Molecular Structure and Purity for N Isobutyl 3 Phenyl 2 Propyn 1 Amine and Derivatives
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei, allowing for the precise assignment of the molecular structure.
¹H NMR: In a ¹H NMR spectrum of N-Isobutyl-3-phenyl-2-propyn-1-amine, distinct signals corresponding to the protons of the phenyl, isobutyl, and propargyl groups are expected. The aromatic protons on the phenyl group would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the alkyne would likely resonate around δ 3.5 ppm as a singlet or a finely split multiplet. The protons of the isobutyl group would show a characteristic pattern: a doublet for the two CH₂ protons adjacent to the nitrogen, a multiplet for the CH proton, and a doublet for the six equivalent methyl (CH₃) protons.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the two sp-hybridized carbons of the alkyne (C≡C) would produce characteristic signals between δ 80-90 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm). The carbons of the isobutyl group and the propargylic methylene carbon would resonate in the aliphatic region of the spectrum. For instance, in related secondary amines, the carbons of the isobutyl group show distinct shifts that confirm their structure. rsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl-H | ~7.2-7.5 | Multiplet (m) | Phenyl C (quaternary) | ~123 |
| Propargyl-CH₂ | ~3.5 | Singlet (s) | Phenyl CH | ~128-132 |
| Isobutyl-CH₂ | ~2.6 | Doublet (d) | Alkyne C-Ph | ~87 |
| Isobutyl-CH | ~1.8 | Multiplet (m) | Alkyne C-CH₂ | ~83 |
| Isobutyl-CH₃ | ~0.9 | Doublet (d) | Propargyl-CH₂ | ~38 |
| NH | Variable (broad) | Singlet (s, br) | Isobutyl-CH₂ | ~58 |
| Isobutyl-CH | ~28 | |||
| Isobutyl-CH₃ | ~20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would confirm its identity.
N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹.
C≡C Stretch: The carbon-carbon triple bond of the alkyne group typically shows a weak absorption band around 2100-2260 cm⁻¹. Its intensity is often weak for internal alkynes.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl and propargyl groups appear just below 3000 cm⁻¹.
Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl group.
The IR spectrum of the related precursor, 3-phenyl-2-propyn-1-ol, shows characteristic peaks for the alkyne and phenyl groups, which would be expected to be present in the amine derivative as well. nist.gov
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing structural information through fragmentation patterns. For this compound (molecular formula C₁₃H₁₇N, molecular weight 187.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 187. Fragmentation would likely involve the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage), a common pathway for amines, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition.
Chromatographic Methods for Compound Purity Assessment (e.g., Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, thereby assessing its purity.
Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov A spot of the compound is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), and a mobile phase (solvent) is allowed to ascend the plate. The separation is based on polarity; the distance the compound travels is quantified by the Retention Factor (Rf value). For this compound, a single spot on the TLC plate under various solvent systems would be an initial indicator of high purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum. This method is highly effective for the purity analysis of volatile compounds like propargylamines. A pure sample of this compound would yield a single peak in the gas chromatogram, and the corresponding mass spectrum would match the expected fragmentation pattern. The derivatization of amines is sometimes employed to improve their chromatographic behavior in GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another robust technique that separates compounds in a liquid mobile phase before they are analyzed by mass spectrometry. nih.gov It is particularly useful for less volatile or thermally unstable compounds. Reversed-phase HPLC, where the stationary phase is nonpolar, is commonly used. The purity of this compound can be determined by the presence of a single peak in the chromatogram. The mass spectrometer detector confirms the identity of the peak by providing its mass-to-charge ratio. Vendor data indicates the compound is available at 95% purity, a value typically determined by such chromatographic methods. sigmaaldrich.com
Advanced Structural Confirmation Methodologies
For an unambiguous confirmation of a complex molecular structure, especially where stereochemistry or subtle isomerism is a factor, more advanced techniques may be required.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish definitive correlations between protons and carbons in the molecule. These experiments confirm the bonding network and assignment of all NMR signals, leaving no ambiguity about the compound's constitution.
X-ray Crystallography: If the compound can be grown as a suitable single crystal, X-ray crystallography provides the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming not only the connectivity but also the conformation and stereochemistry of the molecule. While many propargylamine (B41283) derivatives have been characterized, specific crystallographic data for this compound is not currently available in published literature. acs.org
Computational Chemistry and Molecular Modeling in the Study of N Isobutyl 3 Phenyl 2 Propyn 1 Amine
Quantum-Chemical Calculations (e.g., Density Functional Theory) for Electronic and Molecular Properties
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of N-Isobutyl-3-phenyl-2-propyn-1-amine. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size. nih.govnih.gov These calculations can predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is likely associated with the alkyne moiety and the phenyl ring's anti-bonding orbitals. This distribution of frontier orbitals is crucial in understanding the molecule's potential role in chemical reactions, including its interactions with biological targets.
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net For this compound, the nitrogen atom's lone pair would create a region of negative electrostatic potential, indicating a site for potential hydrogen bonding or interaction with electrophiles. Conversely, the amine proton and aromatic protons would represent regions of positive potential.
Table 1: Calculated Electronic Properties of a Phenylpropargylamine Derivative (Illustrative Example) This table presents illustrative data for a related phenylpropargylamine derivative, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Calculated Value (Illustrative) | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a ligand with a biological target, such as an enzyme or receptor. nih.govnih.gov Propargylamine (B41283) derivatives are a well-known class of monoamine oxidase (MAO) inhibitors, enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov It is therefore plausible to investigate this compound as a potential MAO inhibitor.
Molecular docking studies would be employed to predict the preferred binding orientation of this compound within the active site of MAO-A or MAO-B. mdpi.com These simulations would assess the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. nih.gov For instance, the nitrogen atom of the amine could act as a hydrogen bond acceptor, while the phenyl and isobutyl groups could engage in hydrophobic interactions within the enzyme's binding pocket. mdpi.com
Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-target complex. nih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetics of the interaction. rsc.orgduke.edu These simulations can reveal conformational changes that occur upon ligand binding and can help to refine the understanding of the binding mechanism. nih.gov
Table 2: Key Interactions of a Propargylamine Inhibitor with MAO-B (Illustrative Example) This table illustrates the types of interactions that could be identified for this compound through molecular docking with MAO-B, based on studies of similar inhibitors.
| Amino Acid Residue in MAO-B | Type of Interaction | Interacting Moiety of Ligand |
|---|---|---|
| Tyr398 | π-π Stacking | Phenyl ring |
| Tyr435 | π-π Stacking | Phenyl ring |
| Gln206 | Hydrogen Bond | Amine group |
| Ile199 | Hydrophobic | Isobutyl group |
Prediction of Conformational Preferences and Stereodynamic Behavior (e.g., Pyramidal Nitrogen Chirality)
This compound is a flexible molecule with several rotatable bonds, leading to a multitude of possible conformations. nih.gov Computational methods are essential for exploring the conformational landscape and identifying low-energy, stable conformers. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. researchgate.net
A key stereodynamic feature of this compound is the potential for chirality at the nitrogen atom. As a secondary amine with three different substituents (the isobutyl group, the phenylpropargyl group, and a hydrogen atom) and a lone pair of electrons, the nitrogen atom is a stereocenter. However, due to a phenomenon known as pyramidal inversion, where the nitrogen atom rapidly oscillates through a planar transition state, the two enantiomeric forms can interconvert. The energy barrier to this inversion determines whether the enantiomers can be resolved at room temperature. Computational methods can be used to calculate this energy barrier, providing insight into the stereochemical stability of the amine.
Application of Computational Software in Guiding Chemical Space Exploration
Computational software plays a pivotal role in guiding the exploration of the chemical space around a lead compound like this compound. nih.gov The concept of chemical space refers to the vast number of possible molecules that could be created. In silico tools allow for the virtual design and screening of derivatives of a parent molecule to identify candidates with potentially improved properties, such as enhanced binding affinity, better selectivity, or more favorable pharmacokinetic profiles. nih.gov
Starting with the scaffold of this compound, virtual libraries of related compounds can be generated by systematically modifying different parts of the molecule. For example, the isobutyl group could be replaced with other alkyl or cycloalkyl groups, and the phenyl ring could be substituted with various electron-donating or electron-withdrawing groups. These virtual compounds can then be rapidly assessed using computational methods like QSAR (Quantitative Structure-Activity Relationship) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov
This in silico screening process helps to prioritize which new compounds should be synthesized and tested in the laboratory, thereby saving significant time and resources. By intelligently navigating the vast chemical space, computational chemistry provides a rational approach to drug design and lead optimization. nih.gov
Structure Activity Relationship Sar Investigations of N Isobutyl 3 Phenyl 2 Propyn 1 Amine Derivatives
Design and Synthesis of N-Isobutyl-3-phenyl-2-propyn-1-amine Analogues with Targeted Structural Modifications
The design and synthesis of analogues of this compound are foundational to SAR studies. These processes involve the strategic chemical alteration of the parent molecule to probe the effects of various structural features on its biological interactions. A common synthetic route to propargylamine (B41283) derivatives is the A³ coupling reaction, which involves an aldehyde, an amine, and an alkyne, often catalyzed by transition metals. researchgate.net This method is valued for its efficiency and for producing water as the only by-product. researchgate.net For the synthesis of this compound analogues, this could involve reacting phenylacetylene, isobutylamine, and formaldehyde (B43269) or another suitable aldehyde.
Targeted structural modifications typically focus on three key areas of the molecule:
The N-isobutyl group: The size, shape, and lipophilicity of the N-alkyl substituent can be systematically varied. For instance, the isobutyl group can be replaced with smaller (e.g., methyl, ethyl) or larger, more complex alkyl or aryl groups.
The phenyl ring: Substituents can be introduced at various positions (ortho, meta, para) on the phenyl ring. These substituents can be electron-donating or electron-withdrawing to modulate the electronic properties of the ring.
The propargyl moiety: While often essential for the mechanism of action of this class of compounds, modifications to the alkyne group, such as its replacement with an allyl or butynyl group, can be explored to understand its role in target binding. nih.gov
The synthesis of related N-substituted compounds, such as N-phenyl substituted isatin (B1672199) derivatives and N-(substituted phenyl)glycine derivatives, often involves multi-step reaction sequences to build the desired molecular complexity. researchgate.netnih.gov These synthetic strategies can be adapted to create a diverse library of this compound analogues for comprehensive SAR evaluation.
Analysis of Substituent Effects on Molecular Recognition and Binding Affinities
The analysis of how different substituents affect molecular recognition and binding affinities is at the heart of SAR studies. For this compound derivatives, this involves evaluating their interaction with specific biological targets, such as enzymes or receptors.
Influence of the N-Alkyl Substituent: Studies on related N-methylpropargylamine derivatives have shown that the nature of the N-alkyl group is critical for biological activity. nih.gov For instance, replacing the N-methyl group with a hydrogen atom or an ethyl group can lead to a loss of inhibitory activity. nih.gov The potency of these inhibitors is also linked to the carbon chain length of the alkyl group. nih.gov In the case of this compound, the branched isobutyl group likely contributes to a specific hydrophobic interaction within the binding pocket of its target.
Influence of Phenyl Ring Substituents: The electronic and steric properties of substituents on the phenyl ring can significantly impact binding affinity. For example, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, electron-withdrawing and lipophilic substituents on the phenyl ring were found to influence antimycobacterial activity. mdpi.com Similarly, for this compound analogues, introducing substituents on the phenyl ring could enhance or diminish activity depending on the nature of the interaction with the target protein.
The following table illustrates hypothetical SAR data for phenyl-substituted analogues, based on common trends observed in medicinal chemistry:
| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Lipophilicity (logP) | Relative Binding Affinity |
| H | - | Neutral | 2.5 | 1.0 |
| 4-Cl | para | Electron-withdrawing | 3.2 | 2.5 |
| 4-OCH₃ | para | Electron-donating | 2.6 | 1.8 |
| 4-NO₂ | para | Electron-withdrawing | 2.4 | 0.5 |
| 3-CF₃ | meta | Electron-withdrawing | 3.4 | 3.2 |
Identification of Key Structural Features for Interaction with Biological Macromolecules (e.g., Pharmacophore Elucidation)
Pharmacophore elucidation aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features likely include:
A hydrophobic region: Provided by the phenyl ring and the isobutyl group, which can engage in van der Waals interactions with nonpolar residues in the binding site of a biological macromolecule.
A hydrogen bond acceptor/donor: The nitrogen atom of the amine can act as a hydrogen bond acceptor or, in its protonated form, as a hydrogen bond donor.
An aromatic feature: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues of the target protein.
The propargyl group: This group is often a key feature, acting as a reactive handle for covalent modification of the target enzyme (e.g., monoamine oxidase).
Modern computational techniques, such as deep learning and diffusion models, are increasingly being used for pharmacophore elucidation in the absence of a co-crystal structure. nih.govchemrxiv.org These methods can predict favorable interaction points within a protein's binding site, guiding the design of new ligands. nih.govchemrxiv.org
Comparative SAR Studies with Related Phenylalkylamine and Propargylamine Architectures
Comparing the SAR of this compound with that of related phenylalkylamines and other propargylamines provides valuable context and deeper insights into the structural requirements for activity.
Comparison with Phenylalkylamines: Phenylalkylamines, which lack the propargyl group, often exhibit different pharmacological profiles. The propargyl moiety in this compound is a key structural feature that can confer irreversible binding to certain enzymes, a property not shared by its saturated phenylalkylamine counterparts. The presence of the rigid alkyne linker also influences the conformational flexibility of the molecule compared to a more flexible alkyl chain.
Comparison with other Propargylamines: The SAR of this compound can be compared to other propargylamine-containing compounds. For instance, the substitution pattern on the nitrogen atom is a critical determinant of activity and selectivity. While this compound possesses a branched alkyl group, other propargylamines might have different N-substituents, leading to altered interactions with their biological targets. Studies on alkyl N-methylpropargylamines have demonstrated that the carbon chain length and branching of the N-alkyl group significantly affect their potency as monoamine oxidase inhibitors. nih.gov
The following table provides a comparative overview of different amine architectures:
| Compound Architecture | Key Structural Features | Common Biological Targets |
| This compound | Phenyl ring, propargyl group, isobutylamino group | Monoamine oxidases, other enzymes |
| Phenylalkylamines (e.g., Amphetamine) | Phenyl ring, flexible alkylamine chain | Monoamine transporters, trace amine-associated receptors |
| Other N-Substituted Propargylamines | Varied N-substituents (e.g., methyl, benzyl), propargyl group | Monoamine oxidases, other enzymes |
Mechanistic Research on Molecular Interactions and Target Engagement of N Isobutyl 3 Phenyl 2 Propyn 1 Amine
Exploration of Enzyme Inhibition Mechanisms (e.g., Dopamine (B1211576) β-Hydroxylase Inhibition by Related Compounds)
The primary amine analog of this compound, 3-Phenyl-2-propyn-1-amine, is recognized as an inhibitor of Dopamine β-hydroxylase (DBH). sigmaaldrich.combiosynth.com DBH is a critical copper-containing enzyme that catalyzes the final step in norepinephrine (B1679862) biosynthesis, the conversion of dopamine to norepinephrine. scbt.comwikipedia.org The inhibition of DBH by certain compounds can alter the balance of these key neurotransmitters.
The mechanism of DBH inhibition often involves interaction with the enzyme's copper cofactor. scbt.com Inhibitors like Disulfiram function by chelating the copper ions essential for the enzyme's catalytic activity. scbt.comnih.gov Other inhibitors may act as substrates that, upon enzymatic processing, form a reactive species that covalently binds to and inactivates the enzyme, a process known as mechanism-based inactivation. nih.gov For instance, p-cresol, a simple structural analog of dopamine, is a mechanism-based inactivator of DBH that is thought to form a benzylic radical that covalently modifies an active site residue. nih.gov The propargylamine (B41283) moiety present in N-Isobutyl-3-phenyl-2-propyn-1-amine is a functional group found in other enzyme inhibitors, which can undergo metabolic activation to form reactive species capable of irreversible inhibition. nih.gov
Table 1: Examples of Dopamine β-Hydroxylase (DBH) Inhibitors and Their Mechanisms
| Inhibitor | Mechanism of Action | Inhibition Type | Reference |
|---|---|---|---|
| Disulfiram | Chelates the copper cofactor required for DBH activity. | Irreversible | scbt.comnih.gov |
| Nepicastat | Binds directly and selectively to the active site. | Reversible, Selective | scbt.comnih.gov |
| Etamicastat | A potent and reversible inhibitor of DBH. | Reversible | scbt.commedchemexpress.com |
| p-Cresol | Mechanism-based inactivator; forms a benzylic radical that covalently modifies the enzyme. | Irreversible | nih.gov |
| Fusaric Acid | Chelates divalent metal cations and binds to the copper active site. | Direct | scbt.commedchemexpress.com |
Characterization of Receptor Binding Profiles (e.g., Sigma-Receptors for Related Compounds)
Compounds structurally related to this compound, such as those containing a phenylalkylamine scaffold, have shown significant affinity for sigma (σ) receptors. nih.govnih.gov Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, and are not a single entity but are classified into at least two subtypes, σ₁ and σ₂. sigmaaldrich.com They are considered "pluripotent chaperone" proteins that can modulate a wide range of cellular functions by interacting with other proteins, including ion channels and G-protein-coupled receptors. researchgate.netfrontiersin.org
The σ₁ receptor has been cloned and is known to be involved in modulating intracellular calcium signaling, synaptic transmission, and the activity of protein kinases. nih.govsigmaaldrich.com In contrast, the σ₂ receptor, while less characterized, is implicated in cell proliferation processes. nih.gov Studies on N-substituted 2-phenylaminoethane derivatives, which share a core structural element, have identified them as a class of high-affinity and selective sigma receptor ligands. nih.gov The nature of the substituent on the nitrogen atom can significantly influence the binding affinity and selectivity for σ₁ versus σ₂ receptors. For example, increasing the alkyl chain length on related phenylpropyloxyethylamines was found to increase affinity at both σ receptor subtypes. nih.gov
Table 2: Binding Affinities of Selected Ligands for Sigma Receptors
| Ligand | Target Receptor(s) | Binding Affinity (Ki, nM) | Key Finding | Reference |
|---|---|---|---|---|
| (+)-Pentazocine | σ₁ Receptor | High Affinity (agonist) | A classical σ₁ receptor agonist used in binding assays. | frontiersin.orgnih.gov |
| Haloperidol | σ₁ and σ₂ Receptors, Dopamine D₂ Receptors | High Affinity (antagonist) | A well-known σ₁ antagonist; also binds to other receptors. | researchgate.netfrontiersin.org |
| 1,3-di(2-tolyl)guanidine (DTG) | σ₁ and σ₂ Receptors | High Affinity (non-selective) | Used as a non-selective radioligand for studying both sigma receptor subtypes. | sigmaaldrich.comnih.gov |
| Compound 6 (a phenylpropyloxyethylamine) | σ₁ and σ₂ Receptors | Nanomolar Affinity | Demonstrates high selectivity for sigma receptors over µ-opioid receptors. | nih.gov |
In Vitro Biochemical Assays for Molecular Target Validation
The validation of molecular targets for a compound like this compound relies on a suite of in vitro biochemical assays. semanticscholar.org These assays are essential for confirming that a compound interacts with its intended target and for quantifying the potency and nature of this interaction. nih.gov
For receptor binding characterization, radioligand binding assays are a standard method. nih.gov These can be configured as saturation assays to determine the density of receptors (Bmax) in a tissue preparation or as competitive inhibition assays. In competitive assays, a radiolabeled ligand with known affinity for the target (e.g., [³H]-(+)-pentazocine for σ₁ receptors) competes with the unlabeled test compound. nih.gov The results are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
For enzyme inhibition studies, kinetic assays are employed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. nih.gov From this data, key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) can be determined. For mechanism-based inhibitors, these assays can also reveal time-dependent inactivation of the enzyme. nih.gov
Table 3: Common In Vitro Assays for Target Validation
| Assay Type | Purpose | Key Parameters Measured | Reference |
|---|---|---|---|
| Radioligand Saturation Binding Assay | To determine receptor density and affinity of the radioligand. | Bmax (Maximum binding sites), Kd (Dissociation constant) | nih.gov |
| Radioligand Competitive Inhibition Assay | To determine the binding affinity of a test compound for a receptor. | IC₅₀ (Half-maximal inhibitory concentration), Ki (Inhibitory constant) | nih.gov |
| Enzyme Kinetic Assay | To measure the effect of a compound on enzyme activity. | IC₅₀, Ki, Vmax (Maximum reaction velocity), Km (Michaelis constant) | nih.govnih.gov |
| GTPγS Binding Assay | To measure G-protein activation following receptor stimulation. | EC₅₀ (Half-maximal effective concentration), Emax (Maximum effect) | nih.gov |
| Cell-Based Reporter Gene Assay | To measure the functional consequence of receptor activation or blockade on downstream signaling. | EC₅₀ or IC₅₀ | nih.gov |
Investigation of Signal Transduction Pathways Modulated by this compound Analogues
Analogues that bind to specific molecular targets, such as sigma receptors, can modulate various intracellular signal transduction pathways. The σ₁ receptor, functioning as a molecular chaperone, can translocate within the cell and interact with a variety of "client proteins" to influence their function. researchgate.netfrontiersin.org
Studies on σ₁ receptor ligands have shown that they can modulate:
Ion Channel Function: Sigma receptors can interact with and modulate the activity of voltage-gated ion channels, which is critical for neuronal excitability.
G-Protein-Coupled Receptor (GPCR) Signaling: Ligands can influence the signaling of GPCRs like dopamine and serotonin (B10506) receptors. For example, some compounds exhibit antagonist properties at D₃ and 5-HT₂ₐ receptors, which can be measured via assays that detect changes in second messengers like cAMP or inositol (B14025) phosphates, or through direct measurement of G-protein recruitment. nih.gov
Calcium Signaling: The σ₁ receptor is enriched at the mitochondria-associated endoplasmic reticulum membrane, a critical hub for regulating intracellular calcium homeostasis. researchgate.net Ligand binding can alter the release of calcium from ER stores. nih.gov
Kinase Pathways: Downstream signaling effects can involve the modulation of protein kinase pathways, such as the extracellular-regulated kinase (ERK) pathway, which plays a role in cell growth and differentiation. nih.gov
Recent proteomic studies using proximity biotinylation have begun to map the network of proteins that interact with the σ₁ receptor in a ligand-dependent manner, revealing connections to pathways involved in secretion and cholesterol biosynthesis. frontiersin.org This highlights the complex and multifaceted influence that ligands targeting this receptor can have on cellular signaling.
Advanced Research Perspectives and Intellectual Property Landscape of Propargylamines
N-Isobutyl-3-phenyl-2-propyn-1-amine as a Scaffold for Novel Chemical Entities
This compound, a member of the propargylamine (B41283) class, serves as a valuable molecular framework, or scaffold, in the design and synthesis of novel chemical entities. The inherent structural features of this compound—a rigid alkynyl group, a basic secondary amine, and lipophilic phenyl and isobutyl groups—provide a versatile foundation for chemical modification and elaboration. The propargylamine motif itself is a key component in a variety of biologically active molecules. researchgate.net Researchers utilize such scaffolds to explore new chemical space, aiming to develop compounds with specific properties.
The core structure allows for diversification at several key positions. The nitrogen atom can be further functionalized, the phenyl ring can be substituted to modulate electronic and steric properties, and the alkyne can participate in a range of chemical transformations, such as cycloaddition reactions (e.g., click chemistry) to form more complex heterocyclic systems. nih.gov This strategic introduction of molecular diversity is a cornerstone of modern medicinal chemistry and materials science. nih.gov For instance, the general class of propargylamines is used to synthesize important molecules like 1,4-oxazepines and 2-oxazolidinones. researchgate.net While specific research detailing this compound as a direct precursor is highly specialized, its constituent parts are representative of scaffolds used in broader research programs. The synthesis of derivatives from similar propargylamines, such as N,N-disubstituted and N-aryl substituted analogs, highlights the chemical tractability of this scaffold. organic-chemistry.org
Below is a table detailing the chemical properties of the hydrochloride salt of the title compound, which is a common form for handling and storage in a research context.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1051363-48-4 | sigmaaldrich.com |
| Molecular Formula | C13H17N · HCl | sigmaaldrich.com |
| Molecular Weight | 167.64 g/mol (for hydrochloride salt) | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | Typically ≥95% | sigmaaldrich.com |
| Storage Temperature | Room Temperature or 2-8°C | sigmaaldrich.comchemicalbook.com |
| InChIKey | FCBVOTLIXCCOPK-UHFFFAOYSA-N | sigmaaldrich.com |
Academic Analysis of Patent Literature Pertaining to Propargylamine Synthesis and Research Applications
The patent landscape for propargylamines reveals a significant focus on efficient and scalable synthetic methodologies, underscoring their importance as intermediates in various industries, including pharmaceuticals and materials. google.com An analysis of patent literature highlights a continuous drive toward greener, more cost-effective, and higher-yielding reactions.
A foundational method detailed in the patent literature for producing propargylamine involves the reaction of propargyl phthalimide (B116566) with a primary amine at elevated temperatures (140°C to 250°C). google.com This process is noted for its high yields, often ranging from 90% to 98%, and for producing a highly pure product directly after distillation. google.com
More recent academic and patent literature focuses on multicomponent reactions (MCRs), particularly the A³ coupling (aldehyde-alkyne-amine), which allows for the one-pot synthesis of propargylamines from readily available starting materials. semanticscholar.orgrsc.org These methods are frequently catalyzed by transition metals, with copper being one of the most extensively used due to its low cost and high reactivity. researchgate.netsemanticscholar.org Patented and patent-pending methodologies often revolve around the development of novel catalytic systems that improve efficiency, reduce the need for harsh solvents, or enable the reaction under milder conditions. semanticscholar.org For example, solvent-free synthesis of propargylamines has been a major area of research, aiming to reduce the use of toxic and flammable solvents, which aligns with the principles of green chemistry. researchgate.netsemanticscholar.org
The table below summarizes various catalytic approaches found in research and patent literature for the synthesis of propargylamines.
| Catalyst System | Reaction Type | Key Advantages | Source |
|---|---|---|---|
| Copper(I) or Copper(II) salts (e.g., CuBr, CuCl2) | A³ Coupling | Low cost, high reactivity, widely applicable. | researchgate.netorganic-chemistry.org |
| Gold(III) Salen Complex | A³ Coupling | Excellent yields in water, can achieve high diastereoselectivity. | organic-chemistry.org |
| Copper-Ruthenium (Cu-Ru) Catalyst | Grignard-type imine addition via C-H activation | Solvent-free conditions. | semanticscholar.org |
| No Metal Catalyst | Decarboxylative Coupling | Avoids metal contamination; can be performed in water. | organic-chemistry.org |
| CuO/Fe2O3 Nanocatalyst | Decarboxylative A³ Coupling | Recyclable catalyst, efficient under solvent-free conditions. | semanticscholar.org |
The applications cited within patent filings are diverse. Propargylamine itself is noted as a corrosion inhibitor and an intermediate for both the chemical and pharmaceutical industries. google.com Its derivative, propargyl nitramine, has been disclosed for use as a propellant in rocket fuels. google.com The core propargylamine structure is a building block for drugs like Rasagiline and Selegiline, which are known monoamine oxidase (MAO-B) inhibitors used in the management of neurodegenerative diseases. researchgate.net This pharmaceutical relevance is a major driver for the continued innovation in their synthesis as reflected in the patent literature.
Future Directions in the Research and Development of Alkynyl Amines
The field of alkynyl amine chemistry is poised for significant advancement, driven by the demand for novel synthetic methods and the expansion of their applications. Future research is expected to concentrate on several key areas.
First, the development of more sustainable and atom-economical synthetic routes will remain a priority. While significant progress has been made in solvent-free and copper-catalyzed reactions, the future will likely see a greater emphasis on catalysts based on more abundant and less toxic earth-abundant metals. researchgate.netsemanticscholar.org Furthermore, the application of photocatalysis and electrochemistry to drive propargylamine synthesis under ambient temperature and pressure represents a promising frontier, offering green alternatives to traditional thermal methods. semanticscholar.org
Second, enhancing the scope and complexity of molecules accessible through alkyne-based multicomponent reactions is a major goal. nih.govrsc.org Researchers are exploring new reaction pathways that involve the activation of not just the C-H bond of terminal alkynes but also the C-C triple bond of internal alkynes. nih.govresearchgate.net This would grant access to a wider array of structurally diverse amines, including those with quaternary carbon centers, which are challenging to synthesize via conventional methods. The development of enantioselective hydroamination reactions for internal alkynes is a particularly important challenge, as it would provide a direct route to valuable chiral amine products. researchgate.net
Third, the functionalization of the alkyne moiety in propargylamines will continue to be a fruitful area of research. The alkyne group is a versatile handle for post-synthetic modification, enabling the construction of complex molecular architectures and conjugates. nih.gov Its use in bioorthogonal chemistry, for example, allows for the labeling and tracking of biomolecules in living systems. Future work will likely expand the toolkit of reactions that can be performed on the alkyne, leading to novel applications in chemical biology and materials science. The reaction of alkynes with carbon dioxide to form carboxylic acids or other valuable products is an emerging area that combines C-H activation with carbon capture, representing a significant future direction in sustainable chemistry. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Isobutyl-3-phenyl-2-propyn-1-amine, and what reaction conditions are critical for success?
- Methodological Answer : Synthesis typically involves palladium- or copper-catalyzed coupling reactions under inert atmospheres. Key steps include:
- Catalyst Selection : PdCl₂(PPh₃)₂/CuI systems are effective for alkyne-amine coupling (e.g., propargylic amine formation) .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Workup : Acid-base extraction and column chromatography are used for purification .
- Data Table :
| Step | Catalyst System | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂/CuI | Acetonitrile | 60°C | 65–75% |
| 2 | KOH hydrolysis | MeOH/H₂O | 25°C | 80–85% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify alkyne protons (δ ~2.5–3.5 ppm) and aromatic/amine groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared Spectroscopy (IR) : Confirms C≡C stretches (~2100 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can catalytic conditions be optimized to improve yields of this compound while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu ratios (e.g., 1:2 molar ratio reduces homocoupling byproducts) .
- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to control reaction kinetics .
- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize intermediates in Sonogashira-type reactions .
- Inert Atmosphere : Rigorous nitrogen/argon purging prevents oxidation of alkyne groups .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Assay Reproducibility : Validate cell-based assays (e.g., cytotoxicity) across multiple cell lines and controls .
- Stereochemical Analysis : Use chiral HPLC to resolve enantiomers, as bioactivity often varies by configuration .
- Computational Modeling : Perform docking studies to assess binding affinity to targets (e.g., neurotransmitter transporters) .
- Meta-Analysis : Compare datasets across publications, noting differences in compound purity (e.g., HRMS-validated vs. commercial samples) .
Q. What strategies enable the application of this compound in complex organic syntheses, such as cross-coupling reactions?
- Methodological Answer :
- Borylation : Introduce boronate esters via Suzuki-Miyaura coupling for functionalized intermediates .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during multi-step syntheses .
- Heterocycle Formation : React with nitriles or carbonyls to generate indole/pyridine hybrids .
- Data Table :
| Application | Reaction Type | Key Reagent | Outcome |
|---|---|---|---|
| Boronates | Suzuki-Miyaura | Pd(OAc)₂/XPhos | Biaryl derivatives (85–90% yield) |
| Indole Synthesis | Cyclization | CuI/1,10-phenanthroline | N-substituted indoles (70–75% yield) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
